molecular formula C12H16N4O B8493527 N-[2-[(1-methyl-1H-benzimidazol-2-yl)amino]ethyl]acetamide

N-[2-[(1-methyl-1H-benzimidazol-2-yl)amino]ethyl]acetamide

Cat. No. B8493527
M. Wt: 232.28 g/mol
InChI Key: DQVKXJCMINJATF-UHFFFAOYSA-N
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Patent
US05149700

Procedure details

A mixture of 2-methylsulfonyl-1-methyl-1H-benzimidazole (7.0 g, 0.033 mol) and N-acetylethylenediamine (17.0 g, 0.167 mol) was heated at 120°-125° C. for 8 hours. The mixture was cooled, diluted with H2O, made basic (pH8) with 2.5N NaOH, and filtered. The filtrate was extracted with EtOAc, and the combined extracts were washed with brine, dried, and concentrated to give a yellow solid 2.3 g (30%).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Yield
30%

Identifiers

REACTION_CXSMILES
CS([C:5]1[N:9]([CH3:10])[C:8]2[CH:11]=[CH:12][CH:13]=[CH:14][C:7]=2[N:6]=1)(=O)=O.[C:15]([NH:18][CH2:19][CH2:20][NH2:21])(=[O:17])[CH3:16].[OH-].[Na+]>O>[CH3:10][N:9]1[C:8]2[CH:11]=[CH:12][CH:13]=[CH:14][C:7]=2[N:6]=[C:5]1[NH:21][CH2:20][CH2:19][NH:18][C:15](=[O:17])[CH3:16] |f:2.3|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
CS(=O)(=O)C1=NC2=C(N1C)C=CC=C2
Name
Quantity
17 g
Type
reactant
Smiles
C(C)(=O)NCCN
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated at 120°-125° C. for 8 hours
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted with EtOAc
WASH
Type
WASH
Details
the combined extracts were washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
CN1C(=NC2=C1C=CC=C2)NCCNC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: PERCENTYIELD 30%
YIELD: CALCULATEDPERCENTYIELD 30%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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